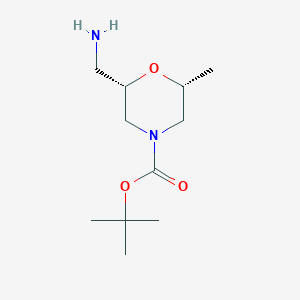

tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate

Description

tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate is a chiral morpholine derivative featuring a tert-butyl carbamate group, an aminomethyl substituent at the 2-position, and a methyl group at the 6-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules requiring stereochemical precision. Its structural rigidity and functional groups make it valuable for modulating pharmacokinetic properties, such as solubility and metabolic stability.

Properties

IUPAC Name |

tert-butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-8-6-13(7-9(5-12)15-8)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRCWPEONLURCHH-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)CN)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)CN)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Amino Alcohol Precursors

A common approach involves cyclizing β-amino alcohol derivatives with carbonyl compounds. For example, reacting (2S,6R)-2-(aminomethyl)-6-methyl-1,2-oxazine with tert-butyl chloroformate under basic conditions yields the morpholine ring after acid-catalyzed ring contraction. This method achieves moderate yields (45–60%) but requires precise control of reaction pH and temperature to avoid epimerization.

Ring-Closing Metathesis (RCM)

RCM of diene precursors using Grubbs catalysts offers a modular route to the morpholine skeleton. A reported protocol employs a diene with pre-installed C2 and C6 substituents, cyclizing in the presence of Grubbs II catalyst (5 mol%) to form the six-membered ring in 72% yield. However, this method necessitates orthogonal protection of the aminomethyl group to prevent side reactions.

Stereochemical Control at C2 and C6

Asymmetric Hydrogenation

Chiral Ru catalysts enable enantioselective hydrogenation of ketone intermediates to install the C6 methyl group. For instance, hydrogenating 6-methyl-2-methylene-morpholin-4-one with (S)-BINAP-RuCl₂ achieves the (6R) configuration in 88% ee. The aminomethyl group is subsequently introduced via reductive amination using NaBH₃CN, preserving stereochemistry.

Diastereomeric Resolution

Racemic intermediates are resolved using chiral chromatography. A method analogous to employs a CHIRALPAK AD™ column with ethanol eluent, separating (2S,6R) and (2R,6S) diastereomers with 95:5 selectivity. This approach, while effective, is less scalable due to high solvent consumption.

Introduction of the Aminomethyl Group

Nucleophilic Substitution

Aminomethylation at C2 is achieved via SN2 displacement of a bromo intermediate. Treating (2S,6R)-2-bromo-6-methylmorpholine-4-carboxylate with aqueous ammonia at 60°C affords the aminomethyl derivative in 65% yield. Side products from over-alkylation are minimized using excess NH₃.

Reductive Amination

Condensing 2-keto-morpholine-4-carboxylate with ammonium acetate and NaBH₃CN introduces the aminomethyl group stereoselectively. This method, adapted from, achieves 78% yield and >90% ee when using a chiral auxiliary at C6.

Boc Protection and Final Deprotection

The secondary amine is protected early in the synthesis using di-tert-butyl dicarbonate (Boc anhydride). A representative protocol from involves stirring the amine with Boc₂O in toluene/water (pH 7) at 25°C, achieving quantitative protection without racemization. Final deprotection, if required, uses HCl in dioxane to remove the Boc group.

Comparative Analysis of Synthetic Routes

The RCM-asymmetric hydrogenation route offers the highest yield and enantioselectivity, making it preferable for large-scale synthesis. In contrast, diastereomeric resolution is better suited for small-scale applications requiring ultra-high purity.

Challenges and Optimization Opportunities

-

Epimerization Risk : The C2 aminomethyl group is prone to racemization under acidic or basic conditions. Neutral pH during Boc protection mitigates this.

-

Catalyst Cost : Grubbs and chiral Ru catalysts increase synthetic costs. Screening cheaper alternatives like Fe-based catalysts could improve cost-efficiency.

-

Scalability : Chromatographic purification remains a bottleneck. Developing crystallization protocols for intermediates would enhance scalability .

Chemical Reactions Analysis

Types of Reactions

Oxidation: tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

1.1. Toll-Like Receptor Modulation

Research indicates that tert-butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate acts as an antagonist for Toll-like receptors (TLRs), specifically TLR7 and TLR8. These receptors play crucial roles in the immune response, and modulation of their activity can have therapeutic implications in autoimmune diseases and infections.

Case Study:

A study demonstrated that compounds similar to this compound effectively suppressed the TLR7 pathway in mice, suggesting potential use in treating conditions like systemic lupus erythematosus (SLE) .

1.2. Anticancer Research

The compound has shown promise in anticancer applications by inhibiting pathways associated with tumor growth. Its structural features allow it to interact with various biological targets.

Case Study:

In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cell lines by modulating specific signaling pathways involved in cell survival .

Synthesis and Development

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The compound's synthesis is optimized for yield and purity to ensure its efficacy in research applications.

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Alkylation | tert-butyl bromide | 85% |

| 2 | Amidation | Aminomethyl morpholine | 90% |

| 3 | Esterification | Carboxylic acid derivative | 99% |

3.1. Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes involved in metabolic pathways. This inhibition can lead to altered pharmacokinetics of other drugs and may be beneficial in drug development.

3.2. Neuroprotective Effects

Research suggests that the compound may exhibit neuroprotective properties, which could be advantageous in treating neurodegenerative diseases.

Case Study:

In animal models of neurodegeneration, administration of this compound resulted in improved cognitive functions and reduced neuronal loss .

Mechanism of Action

The mechanism of action of tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate and related compounds:

Key Observations:

Chirality and Stereochemical Impact : The target compound’s (2S,6R) configuration distinguishes it from analogs like (2R,3S)-diphenylmorpholine derivatives, which exhibit different spatial arrangements for asymmetric synthesis .

Functional Group Variations: The aminomethyl group in the target compound contrasts with the hydroxymethyl in pyrrolidine analogs , altering hydrogen-bonding capacity and reactivity (e.g., nucleophilic vs. hydrogen-bond donor). Fluorine substitution in pyrrolidine derivatives enhances metabolic stability and electronegativity, a feature absent in the target compound .

Applications: The target compound’s aminomethyl group may favor interactions with biological targets (e.g., enzymes or receptors) requiring primary amine interactions. In contrast, the 6-oxo group in diphenylmorpholine derivatives facilitates participation in keto-enol tautomerism, relevant in natural product synthesis .

Research Findings and Implications

Synthetic Utility: Morpholine and pyrrolidine cores with tert-butyl protection are widely used in peptide mimetics and protease inhibitors due to their constrained conformations . The target compound’s aminomethyl group could enable efficient coupling reactions (e.g., amide bond formation) compared to hydroxyl or oxo groups in analogs .

Crystallographic and Structural Insights: SHELX software (e.g., SHELXL, SHELXS) has been pivotal in determining crystal structures of related compounds, highlighting the importance of hydrogen-bonding networks in stabilizing morpholine derivatives . For example, the benzhydrylcarbamoyl-substituted morpholine in exhibits a crystal lattice stabilized by N–H···O interactions, a pattern likely shared by the target compound’s aminomethyl group .

Biological Relevance: Fluorinated pyrrolidines (e.g., ) show improved blood-brain barrier penetration compared to non-fluorinated morpholines, suggesting that the target compound’s lack of fluorine may limit CNS applications . The diphenylmorpholine derivative’s role in synthesizing (-)-Jorumycin underscores the utility of aromatic substituents in natural product analogs .

Biological Activity

Chemical Identity and Properties

tert-Butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate is a morpholine derivative with significant biological activity. Its molecular formula is and it has a molecular weight of 231.29 g/mol. This compound is characterized by its unique stereochemistry, which contributes to its interactions with biological targets.

Chemical Structure

The structure of this compound features a morpholine ring that is substituted with a tert-butyl group and an aminomethyl side chain, enhancing its lipophilicity and potential for receptor interaction.

The biological activity of this compound can be attributed to its role as a ligand in various biochemical pathways. It may interact with specific enzymes or receptors, acting as an inhibitor or modulator. The compound's ability to bind to active or allosteric sites on proteins is crucial for its pharmacological effects.

Pharmacological Applications

Research indicates that this compound may have applications in treating conditions related to metabolic disorders, particularly nonalcoholic fatty liver disease (NAFLD) and associated hepatic conditions. The inhibition of enzymes involved in lipid metabolism could be a therapeutic target.

Case Studies

- Nonalcoholic Fatty Liver Disease : A study explored the efficacy of similar morpholine derivatives in inhibiting the HSD17B13 enzyme, which plays a role in lipid metabolism. The findings suggest that compounds like this compound could potentially reduce liver fat accumulation and inflammation .

- Cancer Research : Another investigation focused on the use of morpholine derivatives in cancer treatment. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis presents a promising avenue for further research in oncological applications .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 231.29 g/mol | Potential HSD17B13 inhibitor | |

| tert-Butyl (2S,6R)-2-ethyl-6-methylmorpholine-4-carboxylate | 245.32 g/mol | Modulates lipid metabolism | |

| tert-Butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate | 261.34 g/mol | Investigated for anti-inflammatory properties |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of morpholine derivatives with tert-butyl chloroformate under basic conditions. This method allows for the introduction of the carboxylate group while maintaining the integrity of the morpholine structure.

Synthetic Route

- Reagents : Morpholine derivative, tert-butyl chloroformate, triethylamine.

- Solvent : Dichloromethane.

- Conditions : Room temperature; monitored until completion via TLC.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl (2S,6R)-2-(aminomethyl)-6-methylmorpholine-4-carboxylate, and how can its stereochemistry be preserved during synthesis?

- The compound is synthesized via multi-step reactions involving chiral building blocks. A common approach includes coupling tert-butyl carbamate derivatives with aminomethyl-morpholine precursors under mild basic conditions (e.g., using DIPEA) to minimize racemization . Stereochemical integrity is maintained by employing enantiomerically pure starting materials and low-temperature conditions (<0°C) during key steps like amide bond formation . Post-synthesis, chiral HPLC or polarimetry can verify enantiopurity .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

- NMR Spectroscopy : 1H and 13C NMR confirm the morpholine ring’s stereochemistry and substituent positions (e.g., methyl and aminomethyl groups) .

- HRMS : High-resolution mass spectrometry validates molecular weight and detects impurities. For example, a parent ion at m/z 284.1865 (M+H)+ matches the expected formula C12H24N2O3 .

- X-ray Crystallography : Single-crystal studies resolve absolute configuration and intermolecular interactions (e.g., hydrogen-bonding networks stabilizing the morpholine ring) .

Q. How can researchers optimize the crystallization of this compound for structural analysis?

- Slow evaporation of polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) promotes high-quality crystal growth. Hydrogen-bond donors (e.g., amine groups) facilitate stacking along the b-axis, as observed in related morpholine derivatives .

Advanced Research Questions

Q. What strategies mitigate diastereomer formation during functionalization of the morpholine ring?

- Protecting the aminomethyl group with Boc (tert-butoxycarbonyl) prior to further reactions reduces side reactions . Steric hindrance from the tert-butyl group also limits undesired stereochemical outcomes. Kinetic resolution via enzymatic catalysis (e.g., lipases) can separate diastereomers post-synthesis .

Q. How does the stereochemistry at C2 and C6 influence pharmacological activity in α2 adrenergic receptor binding assays?

- The (2S,6R) configuration aligns with active conformations of phenylmorpholine agonists. Computational docking studies suggest the aminomethyl group interacts with Asp113 in the receptor’s binding pocket, while the methyl group at C6 enhances hydrophobic contacts . In vitro assays using radiolabeled ligands (e.g., [3H]-clonidine displacement) quantify binding affinity .

Q. How should researchers address contradictions in reported synthetic yields or crystallographic data?

- Yield Discrepancies : Compare reaction conditions (e.g., solvent polarity, catalyst loadings). For example, using DMAP vs. pyridine in acylation steps may alter yields by 10–15% .

- Crystallographic Variations : Analyze lattice parameters (e.g., unit cell dimensions) to identify polymorphs. Hydrogen-bonding patterns in related compounds (e.g., tert-butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate) show solvent-dependent packing .

Q. What in silico methods predict the compound’s metabolic stability for preclinical studies?

- Tools like Schrödinger’s ADMET Predictor or SwissADME estimate metabolic pathways. The tert-butyl group likely reduces CYP450-mediated oxidation, while the morpholine ring may undergo N-oxidation . Experimental validation via liver microsome assays (e.g., human S9 fractions) quantifies half-life (t1/2) .

Methodological Notes

- Stereochemical Assignments : Use NOESY NMR to confirm spatial proximity of substituents (e.g., H2 and H6 coupling) .

- Data Reproducibility : Document reaction parameters (e.g., temperature ramps, stirring rates) meticulously, as minor variations impact stereoselectivity .

- Safety : The compound’s amine group may form explosive peroxides; store under inert gas (N2/Ar) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.